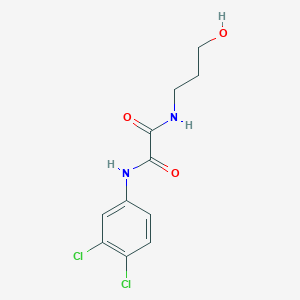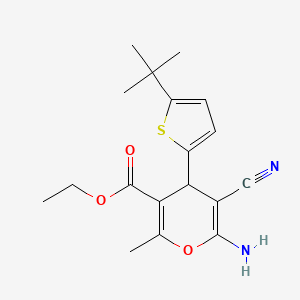![molecular formula C28H26N5OPS B11112905 (5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B11112905.png)
(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a complex organic compound with a unique structure that includes a thiadiazole ring, diphenyl groups, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the introduction of the phosphoryl group. Common reagents used in these reactions include phosphorus oxychloride, aniline derivatives, and diphenylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the thiadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxy-pyrimidin-4-ol: This compound has a similar heterocyclic structure but lacks the phosphoryl group.
Ethyl acetoacetate: Although structurally different, it shares some reactivity patterns with (5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine.
Uniqueness
The uniqueness of this compound lies in its combination of a thiadiazole ring, diphenyl groups, and a phosphoryl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26N5OPS |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[[(E)-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)amino]-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C28H26N5OPS/c1-21-13-17-24(18-14-21)30-35(34,31-25-19-15-22(2)16-20-25)32-28-29-27(23-9-5-3-6-10-23)33(36-28)26-11-7-4-8-12-26/h3-20H,1-2H3,(H2,30,31,34)/b32-28+ |
InChI Key |
DYXYHBQKPAGXJP-VEWQFJOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)/N=C/3\N=C(N(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)N=C3N=C(N(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B11112823.png)
![4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)

![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![2-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11112849.png)




![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide](/img/structure/B11112884.png)
![4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112894.png)
![N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112898.png)
![1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone](/img/structure/B11112902.png)
